Product packaging for 6-Nitro-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 14026-45-0)

6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B082555
CAS No.: 14026-45-0
M. Wt: 178.19 g/mol
InChI Key: ASVYHMUYLBMSKW-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroquinoline (CAS 14026-45-0) is a nitro-substituted, partially saturated quinoline derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. It is available in high purity, typically ≥97%. Recent biochemical investigations in 2025 have highlighted its relevance in pharmacological profiling. Studies on this compound and its analogs have explored a range of activities, including metal-chelating properties, inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis , inhibition of human MetAP2, and antibacterial activities against strains such as Escherichia coli , Staphylococcus aureus , and Mycobacterium smegmatis . Furthermore, its ability to inhibit the endopeptidase and exopeptidase activities of cathepsin B and to reduce intracellular collagen IV degradation has been characterized, revealing substantially different biological activities compared to its parent quinoline analogs and providing a valuable starting point for hit-to-lead optimization . The tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in compounds with a wide spectrum of reported biological activities. The saturation of the pyridine ring and the position of the nitro group are critical structural features that significantly influence the compound's biochemical characteristics and interactions with biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B082555 6-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 14026-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYHMUYLBMSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427714
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14026-45-0
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-1,2,3,4-tetrahydroquinoline
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Synthetic Methodologies and Chemical Transformations

Direct Nitration Strategies for 1,2,3,4-Tetrahydroquinoline (B108954) and Derivatives

The most direct route to 6-Nitro-1,2,3,4-tetrahydroquinoline is the electrophilic aromatic substitution via nitration of 1,2,3,4-tetrahydroquinoline (THQ). researchgate.net However, the regioselectivity of this reaction is highly sensitive to the reaction conditions and the nature of the substituent on the nitrogen atom. researchgate.net A thorough understanding of these factors is crucial for selectively obtaining the desired 6-nitro isomer.

Regioselectivity in Nitration Reactions: Experimental and Theoretical Investigations

The nitration of the 1,2,3,4-tetrahydroquinoline ring system can potentially yield four different mono-nitro isomers: 5-nitro, 6-nitro, 7-nitro, and 8-nitro derivatives. researchgate.net The inherent directing effects of the fused benzene (B151609) and dihydropyridine rings—both being ortho/para activating—complicate the prediction of the substitution pattern. The amine group's influence is typically dominant in directing electrophiles. researchgate.net However, under the acidic conditions often used for nitration, the basicity of the amine nitrogen and its potential for protonation play a pivotal role in determining the final product distribution. researchgate.netsemanticscholar.org

Experimental studies, supported by theoretical calculations, have been conducted to unravel the complexities of this reaction. researchgate.net These investigations have explored the nitration of both the parent THQ and several of its N-protected derivatives to achieve regioselective synthesis. researchgate.netresearchgate.net

The substituent on the nitrogen atom of the tetrahydroquinoline ring significantly dictates the position of nitration. researchgate.net When nitration is performed under acidic conditions, the unprotected tetrahydroquinoline exists in its N-protonated form. This leads to a mixture of products, with the 7-nitro isomer often being a major component. researchgate.net

To steer the nitration towards the 6-position, the use of N-protecting groups is essential. These groups modify the electronic and steric properties of the molecule and prevent N-protonation, allowing the neutral system to undergo nitration. researchgate.netsemanticscholar.org A variety of protecting groups have been explored, with their effectiveness in directing the nitration to the C-6 position varying considerably.

For instance, studies have shown that using an N-trifluoroacetyl group can achieve total regioselectivity for nitration at the 6-position. researchgate.net The choice of protecting group also considers the ease of its subsequent removal. researchgate.net The table below summarizes the effect of different N-protecting groups on the product distribution in the nitration of 1,2,3,4-tetrahydroquinoline.

Table 1: Influence of N-Protecting Groups on the Regioselectivity of THQ Nitration
N-Protecting GroupNitration ConditionsProduct Distribution (Ratio of Isomers)Reference
None (N-Protonated)Acidic ConditionsMixture, primarily 7-nitro isomer researchgate.net
AcetylNot specifiedInformation not fully detailed in provided context researchgate.net
TrifluoroacetylSpecific conditions for 6-nitrationTotal regioselectivity for 6-nitro isomer researchgate.net
FmocKNO₃/H₂SO₄ in DCMYields 6-nitro (41%) and 7-nitro (25%) isomers mdpi.com

To complement experimental findings, computational studies have been instrumental in explaining the observed regioselectivity. researchgate.net Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31++G** level of computation, have been used to optimize the geometries of the sigma complexes and transition states for the nitration at all four possible positions (C-5, C-6, C-7, and C-8). researchgate.netsemanticscholar.org

These theoretical models have been applied to both the neutral (N-protected) and N-protonated forms of tetrahydroquinoline, in both gas and aqueous phases. researchgate.netresearchgate.net The calculated energies of the intermediate sigma complexes and the activation energies of the transition states provide a theoretical basis for the observed product ratios. researchgate.net The results of these computational studies are in strong agreement with the experimental outcomes, confirming that for certain N-protected derivatives, the formation of the sigma complex leading to the 6-nitro product is energetically more favorable. researchgate.netsemanticscholar.org The analysis of these different complexes and transition states helps to understand the intricate electronic and steric factors governing the reaction pathway. researchgate.net

Reagents and Reaction Conditions for Selective 6-Nitration

Achieving selective nitration at the 6-position of the tetrahydroquinoline scaffold requires careful selection of reagents and precise control over reaction conditions. For N-protected tetrahydroquinolines, a common nitrating agent is a mixture of nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758). google.com This reaction is typically carried out at temperatures ranging from -10 °C to room temperature. google.com

Another effective method involves the addition of nitric acid to a solution of the N-protected tetrahydroquinoline in glacial acetic acid or a mixture of acetic acid and dichloromethane. google.com The use of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄) is also a reported condition, particularly for N-Fmoc protected THQ, which yields a mixture of 6-nitro and 7-nitro isomers. mdpi.com The specific combination of the N-protecting group, nitrating agent, solvent, and temperature is critical to maximizing the yield of the desired 6-nitro isomer. researchgate.net

Historical Inconsistencies and Modern Revisions in Nitration Literature

The literature on the nitration of tetrahydroquinoline has been marked by inconsistencies, particularly in early reports. researchgate.netsemanticscholar.org Initial studies dating back to the late 19th and early 20th centuries by researchers such as Hoffman, Königs, and Stoermer provided the first accounts of THQ-nitro derivatives. researchgate.net Later work by Braun, Grabowski, and Rawicz incorrectly reported that nitration with nitric acid occurs exclusively at the 7-position. researchgate.net

These early findings were subsequently refuted by more rigorous modern studies. researchgate.net Through detailed and unequivocal characterization using advanced analytical techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to definitively assign the structures of the various nitro isomers. researchgate.netsemanticscholar.org This has led to a significant revision of the older literature, correcting the previously misassigned structures and providing a more accurate understanding of the regioselectivity in the nitration of tetrahydroquinoline and its derivatives. researchgate.net These modern investigations have highlighted the importance of careful structural analysis in organic synthesis. researchgate.net

Synthesis via Domino Reactions and Cascade Processes

In addition to direct nitration, this compound and its derivatives can be synthesized using domino reactions, also known as tandem or cascade reactions. nih.govsemanticscholar.org These processes are highly efficient, combining multiple transformations in a single operation without isolating intermediates, which aligns with the principles of green chemistry. nih.gov

One notable domino strategy involves a tandem reductive amination-SNAr (Nucleophilic Aromatic Substitution) reaction. semanticscholar.orgresearchgate.net This approach can be used to construct the this compound framework. The sequence is initiated by the reduction of a nitro group on a precursor molecule, which then participates in an intramolecular cyclization. For example, a process starting with a suitable ortho-substituted nitroarene can lead to the formation of the tetrahydroquinoline ring with the nitro group retained at the desired position. researchgate.net

Another relevant approach is the reduction of a nitro group followed by a Michael addition. mdpi.com In this type of cascade, a dissolving metal reduction, such as with iron in acetic acid, can selectively reduce an aromatic nitro group to an aniline (B41778). mdpi.com If the substrate also contains a Michael acceptor moiety in a suitable position, the newly formed amino group can undergo an intramolecular Michael addition to form the heterocyclic ring, yielding a tetrahydroquinoline derivative. mdpi.com While not a direct synthesis of 6-nitro-THQ itself, these domino strategies demonstrate powerful methods for constructing the core structure, which can be subsequently nitrated or built from nitro-containing precursors. nih.govmdpi.com

Reduction-Reductive Amination Strategies

A powerful strategy for constructing the tetrahydroquinoline ring system is through a tandem sequence involving the reduction of a nitro group followed by an intramolecular reductive amination. nih.govnih.gov This process typically begins with a precursor containing an aromatic nitro group and a side chain with a carbonyl group or a latent carbonyl equivalent, such as a double bond that can be cleaved. nih.gov

The key sequence of events, often initiated by catalytic hydrogenation, is as follows:

Reduction of the Nitro Group: The aromatic nitro group is reduced to an aniline or a hydroxylamine intermediate. nih.gov

Intramolecular Condensation: The newly formed amino group undergoes a spontaneous intramolecular condensation with the side-chain carbonyl group, forming a cyclic imine or enamine intermediate. nih.govmasterorganicchemistry.com

Reduction of the Intermediate: The resulting C=N double bond of the cyclic intermediate is then reduced under the same hydrogenation conditions to yield the final saturated tetrahydroquinoline ring. nih.govmasterorganicchemistry.com

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed utilizing this tandem reaction, starting from methyl (2-nitrophenyl)acetate. nih.gov The process is initiated by catalytic hydrogenation, which concurrently reduces the nitro group and facilitates the reductive amination cascade. nih.gov While this specific example leads to a carboxylate derivative, the underlying principle is directly applicable to the synthesis of the parent 6-nitro-tetrahydroquinoline scaffold by choosing appropriate precursors. Furthermore, tandem reductive amination-SNAr reactions have been specifically reported for the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines. documentsdelivered.com

Commonly used reducing agents for the reductive amination step, besides catalytic hydrogenation, include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com

SNAr-Terminated Sequences

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) provide an effective route to tetrahydroquinolines. nih.gov This strategy hinges on a precursor designed to contain both a nucleophilic amine and an aromatic ring that is activated towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as the nitro group at the para-position to a leaving group (e.g., a halogen), is crucial for activating the ring. nih.gov

The general sequence involves:

Formation or unmasking of a nucleophilic amine group at the terminus of a side chain attached to the aromatic ring.

An intramolecular cyclization where the amine attacks the activated aromatic ring, displacing the leaving group to form the heterocyclic system. nih.gov

Bunce and co-workers have developed syntheses that utilize an SNAr terminating event, such as a domino SN2-SNAr sequence or a tandem reductive amination-SNAr reaction. nih.govdocumentsdelivered.com In the latter case, the reduction of a precursor like an azide (B81097) or another nitro group generates the primary amine, which then immediately engages in the ring-closing SNAr reaction. nih.gov This approach directly leads to the formation of 6-nitro-1,2,3,4-tetrahydroquinolines. documentsdelivered.com

Acid-Catalyzed Cyclizations and Rearrangements

Acid-catalyzed reactions represent a fundamental approach to the synthesis of the tetrahydroquinoline core. nih.gov These methods typically involve the cyclization of ortho-substituted anilines bearing a three-carbon side chain that can form a carbocation or a related electrophilic species, which then undergoes an intramolecular electrophilic attack on the aniline ring. nih.gov

Conversely, the tetrahydroquinoline skeleton itself can undergo acid-catalyzed rearrangements. Studies have shown that certain tetrahydroquinoline derivatives can isomerize to form derivatives of 4-aminoindane in high yields when treated with acid. rsc.org A proposed mechanism for this reaction involves the protonation of the tetrahydroquinoline ring, followed by a series of bond migrations. This rearrangement pathway highlights the chemical reactivity of the scaffold under acidic conditions. The study of these rearrangements has also included various nitrated derivatives of the quinoline (B57606) system. rsc.org

Metal-Promoted Processes

A wide array of metal-promoted and metal-catalyzed reactions are available for the synthesis of tetrahydroquinolines. nih.govorganic-chemistry.org These processes often offer high efficiency and selectivity under mild conditions.

Examples of such processes include:

Dissolving Metal Reduction-Cyclization: A sequence initiated by the reduction of a nitro group using metals like iron powder in acid can be employed. The resulting aniline can then undergo cyclization with a proximal enone system. nih.gov

Iridium-Catalyzed Oxidative Cyclization: Amino alcohols can be converted to tetrahydroquinolines using an iridium catalyst. The proposed mechanism involves the oxidation of the alcohol to an aldehyde, which is then captured by the amine to form an imine that is subsequently reduced by a hydrido-iridium species. nih.gov

Gold-Catalyzed Reactions: Gold catalysts can promote the intramolecular hydroarylation of N-aryl propargylamines to form tetrahydroquinolines. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are used in various cyclization reactions, including the formation of the tetrahydroquinoline ring from secondary amide precursors. organic-chemistry.org

The choice of metal and reaction conditions allows for the synthesis of a diverse range of substituted tetrahydroquinolines, and these methods can be adapted for precursors containing a nitro group.

Imino Diels-Alder Cycloaddition Reactions

The imino Diels-Alder reaction, a variation of the classic [4+2] cycloaddition, is a highly effective method for constructing the tetrahydroquinoline skeleton. organicreactions.org In its three-component format (a Povarov-type reaction), an aniline, an aldehyde, and an alkene are reacted together, often in the presence of a Lewis acid catalyst, to generate the heterocyclic product in a single step. researchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of nitro-substituted tetrahydroquinolines. By using a nitro-substituted aniline as one of the components, the nitro group is incorporated directly into the final product. For instance, the reaction of 3-nitroaniline, benzaldehyde, and trans-anethole, catalyzed by Boron trifluoride etherate (BF₃·OEt₂), yields nitro-regioisomers of a substituted tetrahydroquinoline. researchgate.net This "one-pot" approach is advantageous due to its operational simplicity and good yields. researchgate.netchemrxiv.org

Component 1Component 2Component 3CatalystProduct ClassReference
3-NitroanilineBenzaldehydetrans-AnetholeBF₃·OEt₂Nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline researchgate.net
Substituted Anilineso-TolualdehydeN-Vinyl formamideVarious Lewis AcidsN-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives chemrxiv.org

Reductive Cyclization of Nitro Groups under Catalytic Hydrogenation

Reductive cyclization is a prominent strategy that utilizes a nitro group as a precursor to the amine functionality needed for ring closure. unimi.itunimi.it In this approach, an ortho-substituted nitroarene is subjected to reducing conditions, leading to the formation of an amine which then cyclizes with the adjacent side chain.

A classic example is the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation. nih.gov The hydrogenation process serves a dual purpose: it reduces the nitro group to an aniline and simultaneously reduces the carbon-carbon double bond of the chalcone side chain. This is followed by an intramolecular cyclization to afford the tetrahydroquinoline product. The choice of solvent can be critical in this process, with dichloromethane often providing high selectivity and yields. nih.gov

More recent advancements have explored the use of carbon monoxide (CO) surrogates, such as phenyl formate (B1220265), in palladium-catalyzed reductive cyclizations. unimi.it This avoids the need for handling highly toxic, pressurized CO gas. The formate ester decomposes in situ to provide the CO necessary for the reduction of the nitro group, which is followed by cyclization. unimi.itunimi.it This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles from nitro precursors. unimi.it This cascade reaction is also seen in the synthesis of multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles, where a metal-catalyzed reductive cyclization of a nitro group is a key step. chemrxiv.org

Derivatization and Further Chemical Modifications of this compound

The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The primary sites for reaction are the nitro group, the secondary amine within the heterocyclic ring, and the aromatic ring itself.

A key derivatization is the introduction of other substituents onto the aromatic ring. For example, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline has been synthesized. srce.hrresearchgate.net This was achieved by first protecting the nitrogen of 1,2,3,4-tetrahydroquinolin-8-ol with an acetyl group, followed by nitration. The nitration step, using a mixture of nitric acid and sulfuric acid at controlled temperatures, selectively introduces a nitro group at the 6-position. srce.hr

Starting MaterialReagentsProductYieldReference
1-(8-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one1. HNO₃, AcOH 2. H₂SO₄1-(8-hydroxy-6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one77% srce.hr

Further modifications can be focused on the existing functional groups:

Reduction of the Nitro Group: The most common transformation of the 6-nitro group is its reduction to a 6-amino group. This can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., SnCl₂/HCl). The resulting 6-amino-1,2,3,4-tetrahydroquinoline is a versatile intermediate. The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, alkylation, and formation of sulfonamides, opening up extensive possibilities for creating new analogues.

N-Functionalization: The secondary amine at the 1-position is nucleophilic and can be readily functionalized. organic-chemistry.org Common derivatizations include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and N-arylation via Buchwald-Hartwig coupling. organic-chemistry.org

Ring Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this aromatization process. organic-chemistry.org

These derivatization strategies allow for the systematic modification of the molecule's properties and are crucial for developing compounds with specific chemical or biological profiles. mdpi.comnih.gov

Conversion of Nitro Group to Amine Functionality

The reduction of the nitro group at the C-6 position to a primary amine is a fundamental transformation, yielding 6-amino-1,2,3,4-tetrahydroquinoline, a key building block for various applications. This conversion is typically achieved through catalytic hydrogenation.

A notable example involves the synthesis of enantiopure (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. This process begins with the introduction of a trifluoroacetyl protecting group onto the nitrogen of the enantiopure 6-nitro compound. Subsequent reduction of the nitro group proceeds in high yield to furnish the desired 6-amino derivative. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) with a hydrogen source, are effective for this type of transformation. nih.gov The conversion of 2-nitrochalcones to tetrahydroquinolines also relies on the catalytic hydrogenation of the nitro group as a key step in the cyclization process. nih.gov

Starting MaterialReagents/ConditionsProductYield
(S)-2-methyl-6-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinolineReduction (e.g., H₂, Pd/C)(S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinolineHigh
2-Nitroarylketones/aldehydesH₂, 5% Pd/C1,2,3,4-Tetrahydroquinolines93-98%

Introduction of Diverse Substituents onto the Tetrahydroquinoline Ring System

Introducing a variety of substituents onto the tetrahydroquinoline core is often achieved by constructing the ring system from appropriately substituted precursors rather than by direct functionalization of the pre-formed 6-nitro-tetrahydroquinoline. Multicomponent reactions are particularly powerful for this purpose.

The imino Diels-Alder reaction, also known as the Povarov reaction, is a prominent strategy. ehu.essci-rad.com This reaction condenses an aniline (such as a nitro-substituted aniline), an aldehyde, and an activated alkene to generate a highly substituted tetrahydroquinoline in a single step. ehu.es By choosing a nitroaniline as the starting material, the 6-nitro substitution is incorporated from the outset, while the choice of aldehyde and alkene dictates the substituents at the C-2 and C-4 positions, respectively. For instance, a "one-pot" three-component imino Diels-Alder reaction has been used to synthesize nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. researchgate.net This approach allows for the creation of a library of diversely substituted 6-nitro-tetrahydroquinoline analogues by varying the reaction components. researchgate.net

Strategies for Chiral 3-Substituted Tetrahydroquinoline Derivatives

Developing stereoselective methods to introduce substituents at the C-3 position is crucial for synthesizing complex, biologically active molecules. The intramolecular nitro-Mannich reaction has emerged as a concise and highly diastereoselective route to 2-substituted-3-nitro-tetrahydroquinolines. core.ac.ukresearchgate.net

This methodology involves the in situ formation of an imine from 2-(2-nitroethyl)phenylamine and an aldehyde. core.ac.uk Subsequent base-mediated intramolecular cyclization proceeds via a nitro-Mannich reaction to form the tetrahydroquinoline ring, creating two new contiguous stereocenters at C-2 and C-3. core.ac.uk This reaction consistently yields the trans-diastereoisomer as the major product with high selectivity and in good to excellent yields for a wide range of aromatic aldehydes. core.ac.ukresearchgate.net The resulting 3-nitro group serves as a versatile handle for further chemical modifications, such as reduction to an amine. core.ac.uk

Aldehyde PartnerProductYield (%)Diastereomeric Ratio (trans:cis)
Benzaldehyde2-Phenyl-3-nitro-1,2,3,4-tetrahydroquinoline95>95:5
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3-nitro-1,2,3,4-tetrahydroquinoline94>95:5
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-3-nitro-1,2,3,4-tetrahydroquinoline92>95:5
2-Chlorobenzaldehyde2-(2-Chlorophenyl)-3-nitro-1,2,3,4-tetrahydroquinoline95>95:5
Cyclohexyl carboxaldehyde2-Cyclohexyl-3-nitro-1,2,3,4-tetrahydroquinoline6590:10

Data sourced from studies on the intramolecular nitro-Mannich reaction. core.ac.ukresearchgate.net

Another powerful strategy for creating chiral 3-substituted tetrahydroquinolines involves a chemo-enzymatic approach. This method combines biocatalysis with transition-metal-catalyzed cyclization to achieve excellent enantioselectivity. rsc.org While not specifically demonstrated on a 6-nitro substrate, the principles are broadly applicable for constructing chiral heterocyclic systems.

Functionalization at Specific Positions (e.g., C-4)

Direct functionalization at the C-4 position of a pre-existing this compound ring is challenging. Therefore, synthetic strategies typically focus on building the ring with the desired C-4 substituent already in place. Three-component reactions are again the method of choice for this purpose.

The Povarov reaction (imino Diels-Alder) is highly effective for installing substituents at the C-4 position. ehu.eschemrxiv.orgresearchgate.net In this reaction, the activated olefin component determines the nature of the C-3 and C-4 substituents. By reacting a 4-nitroaniline, an aldehyde, and a suitable dienophile (like N-vinylformamide), one can construct a 6-nitro-tetrahydroquinoline framework with a formamide group at the C-4 position. chemrxiv.org This method provides a modular and efficient route to C-4 functionalized tetrahydroquinolines, where the complexity is built in a single, convergent step. chemrxiv.orgresearchgate.net Similarly, a diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes has been developed to construct highly substituted 4-aryl-tetrahydroquinolines. frontiersin.org

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 6-nitro-1,2,3,4-tetrahydroquinoline and its isomers.

Detailed ¹H and ¹³C NMR Analysis of Nitro Isomers and Derivatives

A comprehensive analysis of ¹H and ¹³C NMR spectra is crucial for distinguishing between the different nitro isomers of tetrahydroquinoline (THQ). researchgate.net Due to the influence of the nitro group's position on the electronic environment of the protons and carbons in the aromatic ring, each isomer presents a unique spectral fingerprint. researchgate.net

For this compound, the aromatic region of the ¹H NMR spectrum provides key information for its identification. A detailed study has been conducted to unequivocally characterize the four nitro isomers of THQ (5-nitro, 6-nitro, 7-nitro, and 8-nitro) through meticulous NMR analysis. researchgate.net The chemical shifts and coupling constants of the aromatic protons are particularly informative. For instance, in a related compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, the coupling constant of 2.5 ppm between the aromatic protons H-5 and H-7 is characteristic of a meta relationship, confirming the position of the nitro group at C-6. srce.hr

The ¹³C NMR spectra complement the proton data, providing chemical shift values for each carbon atom in the molecule. The position of the nitro group significantly impacts the chemical shifts of the aromatic carbons. Theoretical calculations, often using methods like the GIAO (Gauge-Including Atomic Orbital) method at the HF/6-31++G(d,p) level of theory, can be used to predict ¹³C NMR chemical shifts, which are then compared with experimental data to confirm the structural assignment. tsijournals.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and its Isomers in DMSO researchgate.net

CompoundPosition¹H Shift (ppm)¹³C Shift (ppm)
This compound 23.2342.6
31.8326.9
42.8721.6
57.58124.6
77.49120.4
86.51111.4
4a-122.4
6-136.0
8a-151.7
5-Nitro-1,2,3,4-tetrahydroquinoline 23.3042.6
31.8326.9
43.0324.8
67.59129.5
76.74115.4
87.11119.5
4a-120.4
5-140.0
8a-144.3
7-Nitro-1,2,3,4-tetrahydroquinoline 23.3042.9
31.8526.9
42.6821.6
56.63113.6
66.68110.7
87.64128.8
4a-129.1
7-145.2
8a-144.9
8-Nitro-1,2,3,4-tetrahydroquinoline 23.3442.9
31.8926.9
42.8022.0
56.94122.2
67.15126.9
77.02123.0
4a-129.9
8-134.4
8a-140.7

Inverse-Detected 2D NMR Experiments

To further solidify structural assignments, researchers utilize inverse-detected 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). ustc.edu.cncolumbia.edu These techniques are invaluable for establishing connectivity within the molecule.

HSQC correlates proton and carbon signals that are directly bonded, providing a clear map of which proton is attached to which carbon. columbia.edunih.gov This is particularly useful for assigning the aliphatic protons and carbons of the tetrahydroquinoline ring system. columbia.edu

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This experiment is critical for confirming the substitution pattern on the aromatic ring by showing long-range correlations between the aliphatic protons at positions 2, 3, and 4, and the aromatic carbons. For instance, correlations between H-4 protons and the aromatic carbons can definitively establish the position of the nitro group. researchgate.net In the case of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, a weak cross-peak in the COSY spectrum between H-4 and H-5 further supports the assignment of the nitro group to the 6-position. srce.hr

Operando NMR for Reaction Mechanism Investigation

While not yet specifically reported for this compound, operando NMR spectroscopy is a powerful technique for investigating reaction mechanisms in real-time. This method could be applied to study the catalytic hydrogenation of this compound to its corresponding aniline (B41778) derivative. researchgate.netnih.gov By monitoring the reaction directly in the NMR tube, researchers could identify reaction intermediates and gain insights into the reaction pathway and kinetics. nih.govrsc.org This would be particularly valuable for understanding the chemoselectivity of the hydrogenation process, especially when other reducible functional groups are present in the molecule. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the molecular formula, C₉H₁₀N₂O₂. scbt.comuni.lu The fragmentation pattern provides structural information. For nitroaromatic compounds, characteristic fragmentation often involves the loss of the nitro group (NO₂) or parts of it, such as NO and O. youtube.com The fragmentation of the tetrahydroquinoline ring system itself can also provide clues about the structure. nih.govnih.gov Analysis of the mass spectra of different nitro isomers can reveal subtle differences in their fragmentation pathways, aiding in their differentiation. researchgate.net

Fourier Transform-Infrared Spectroscopy (FT-IR)

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). researchgate.net The presence of strong absorption bands for the nitro group is a key diagnostic feature. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for Nitro-Tetrahydroquinoline Derivatives researchgate.net

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3395 - 3376Secondary Amine
C=C Stretch (Aromatic)1610 - 1609Aromatic Ring
NO₂ Asymmetric Stretch1527 - 1521Nitro Group
NO₂ Symmetric Stretch1323 - 1317Nitro Group

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction

X-ray diffraction techniques provide definitive information about the solid-state structure of a compound.

X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of a bulk sample of this compound. It can be used to identify different polymorphs, which may have different physical properties.

Theoretical and Computational Chemistry

Theoretical and computational chemistry have become indispensable tools in the study of this compound, providing deep insights into its molecular structure, reactivity, and potential as a scaffold for drug design. These methods complement experimental findings and help to rationalize observed chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of this compound and related molecules.

A fundamental application of DFT in the study of this compound is the optimization of its molecular geometry. This process determines the lowest energy arrangement of atoms in the molecule, providing a stable three-dimensional structure. Research has utilized DFT calculations to understand the regioselectivity of the nitration of tetrahydroquinoline. researchgate.net

In one comprehensive study, the σ-complexes for the four possible nitro isomers of both neutral and N-protonated tetrahydroquinoline were optimized to understand why the nitration preferentially occurs at the 6-position under certain conditions. researchgate.net These calculations were performed in both the gas phase and in a water-condensed phase to simulate realistic reaction conditions. The B3LYP functional with the 6-31++G** basis set was employed for these optimizations, a combination known for its reliability in describing organic molecules. researchgate.net The computational results were found to be in strong agreement with experimental findings, confirming the observed regioselectivity. researchgate.net

Computational MethodBasis SetSystem StudiedPhase
DFT (B3LYP)6-31++G**σ-complexes of nitro isomers of tetrahydroquinolineGas and Water

This interactive table summarizes the computational approach used for geometry optimization in the study of tetrahydroquinoline nitration.

Beyond geometry, DFT is used to calculate crucial electronic properties that govern the reactivity and intermolecular interactions of this compound. Key among these are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their difference (the HOMO-LUMO gap), and the molecular dipole moment.

The HOMO-LUMO gap is a critical parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com Conversely, a small gap implies that the molecule is more polarizable and prone to reaction. researchgate.net The energy of the HOMO-LUMO gap can be correlated with the lowest energy electronic excitation possible within the molecule. schrodinger.com

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge across the molecule. A higher dipole moment generally corresponds to stronger intermolecular interactions and can influence properties like solubility. DFT calculations can accurately predict the magnitude and direction of the dipole moment. nih.gov

While specific DFT-calculated values for the HOMO-LUMO gap and dipole moment of this compound are not always detailed in broad studies, the methodologies are well-established. nih.govreddit.com For instance, the B3LYP functional is commonly used for such calculations. reddit.com These theoretical predictions are vital for understanding the molecule's electronic behavior. nih.gov

Electronic PropertySignificance in Chemical Research
HOMO Energy Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor.
LUMO Energy Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com
Dipole Moment (µ) Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. nih.gov

This interactive table explains the significance of key electronic properties calculated via DFT.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and development. unesp.br

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method scores different binding poses based on factors like binding energy, helping to identify potential drug candidates. unesp.brrsc.org For example, derivatives of tetrahydroquinoline have been studied as potential inhibitors for targets like Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations provide detailed information about the conformational stability and dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the motion of atoms in the system, offering insights into the stability of the binding and the flexibility of the complex. mdpi.com These simulations have been used to analyze complexes of tetrahydroquinoline derivatives with their targets, confirming the stability of the docked conformations and providing a deeper understanding of the binding interactions. mdpi.com

Computational TechniquePurpose in Drug DiscoveryInformation Gained
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. unesp.brnih.govBinding energy scores, preferred orientation, key interacting amino acid residues. rsc.org
Molecular Dynamics (MD) Simulates the movement of the ligand-receptor complex over time to assess stability. mdpi.comConformational stability, dynamic behavior of the complex, binding free energy. mdpi.com

This interactive table outlines the roles of molecular docking and molecular dynamics in studying the biological potential of compounds related to this compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems

SAR Studies of 6-Nitro-1,2,3,4-tetrahydroquinoline Analogs

SAR studies on analogs of this compound have been instrumental in identifying key structural features that govern their biological activities. These investigations systematically alter the chemical structure of the parent compound and assess the resulting impact on its efficacy.

The nature and position of substituents on the tetrahydroquinoline ring system profoundly influence the biological activity of its derivatives.

The position of the nitro group is a critical determinant of biological activity. Studies comparing 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline and 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline revealed significant differences in their biochemical characteristics. srce.hrnih.gov The partial saturation of the pyridine (B92270) ring and the specific location of the nitro group were found to substantially alter the pharmacological properties of these compounds compared to their quinoline (B57606) counterparts. srce.hrnih.gov

In the context of anticancer activity, the incorporation of specific moieties has been shown to enhance potency. For instance, the addition of trifluoromethyl and morpholine (B109124) groups to the tetrahydroquinoline scaffold has been found to significantly boost selectivity and potency in inhibiting the mTOR protein, a key player in cancer cell growth. mdpi.comnih.gov

Furthermore, research on 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes as NMDA receptor antagonists has demonstrated that substitutions at the 5-, 6-, and 7-positions of the quinoline ring increase potency, while substitution at the 8-position leads to a decrease in activity. acs.org This highlights the sensitivity of the biological target to the substitution pattern on the aromatic ring.

The electron-withdrawing nature of the nitro group also plays a crucial role. nih.gov This property can influence the molecule's interaction with biological targets, such as enzymes and receptors, by affecting its electronic properties and polarity. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Tetrahydroquinoline Analogs

Parent Compound Substituent(s) Position(s) Observed Effect Biological Target/Activity
8-Hydroxy-1,2,3,4-tetrahydroquinolineNitro (NO₂)5 vs. 6Varied biochemical activitiesGeneral pharmacological properties
TetrahydroquinolineTrifluoromethyl and MorpholineNot specifiedEnhanced selectivity and potencymTOR inhibition (anticancer)
1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-oximeChloro (Cl)5, 6, and 7Increased potencyNMDA receptor antagonism
1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-oximeNot specified8Decreased potencyNMDA receptor antagonism

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. In the case of tetrahydroisoquinoline analogs, which are structurally related to tetrahydroquinolines, enantioselective synthesis has been employed to create specific stereoisomers. rsc.org This allows for the investigation of how chirality influences the interaction with biological targets. For some tetrahydroquinoline analogs, the rotation around a single bond, creating different rotational isomers (rotamers), has been shown to impact their activity against specific proteins like EPAC. nih.gov

Mechanistic Investigations of Biological Activities

Understanding the mechanism of action of this compound and its analogs is crucial for their development as therapeutic agents. This involves identifying their molecular targets and the cellular pathways they modulate.

The biological effects of this compound derivatives are mediated through their interaction with specific biomolecules.

One of the key mechanisms of action for some 8-hydroxy-tetrahydroquinoline derivatives is the chelation of essential metal cations like Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺. srce.hr This deprivation of essential micronutrients can be vital for their bacteriostatic activity. srce.hr

In the realm of cancer research, certain tetrahydroquinoline derivatives have been designed to inhibit the mTOR protein. mdpi.comnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have shown strong binding interactions and stability of these derivatives within the mTOR active site. mdpi.comnih.gov

Other tetrahydroquinoline analogs have been identified as potent antagonists for the glycine (B1666218) site of the NMDA receptor. acs.org The affinity for this site was determined through binding assays using radiolabeled ligands in rat brain membranes. acs.org

Furthermore, studies on nitroxoline (B368727) analogs, which share structural similarities, have investigated their inhibitory effects on enzymes like methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, as well as cathepsin B. srce.hrnih.gov The results indicated that while some pharmacological activities were diminished compared to the parent compound, certain analogs proved to be better inhibitors of these enzymes. srce.hr

The interaction of this compound analogs with their biological targets triggers a cascade of events that affect various cellular processes and pathways.

In cancer cells, potent tetrahydroquinoline derivatives that inhibit mTOR can induce apoptosis (programmed cell death) in a dose-dependent manner. mdpi.comnih.gov Tetrahydroquinoline-based compounds have been shown to act through various mechanisms, including inhibiting cell proliferation, inducing DNA fragmentation, arresting the cell cycle, and interrupting cell migration. benthamdirect.comresearchgate.net

For nitroxoline analogs, their ability to inhibit cathepsin B can lead to a reduction in intracellular collagen IV degradation. srce.hrnih.gov

Pharmacological Research and Potential Therapeutic Applications (General Tetrahydroquinoline Derivatives)

The diverse biological activities of tetrahydroquinoline derivatives have positioned them as promising candidates for various therapeutic applications. benthamdirect.comresearchgate.net

In the field of oncology, tetrahydroquinoline-based compounds are being extensively investigated as anticancer agents. benthamdirect.comresearchgate.net Their ability to target key proteins like mTOR and induce apoptosis in cancer cells makes them attractive lead molecules for the development of new cancer therapies. mdpi.comnih.govbenthamdirect.comresearchgate.net

The antibacterial properties of certain tetrahydroquinoline derivatives, particularly their activity against Mycobacterium tuberculosis, highlight their potential as new antitubercular agents. srce.hrnih.gov The mechanism often involves the chelation of essential metal ions or the inhibition of crucial bacterial enzymes. srce.hrnih.gov

Furthermore, the discovery of tetrahydroquinoline derivatives as potent and selective antagonists of the NMDA receptor glycine site opens up possibilities for their use in treating neurological disorders where this receptor is implicated. acs.org

The broad spectrum of activities also includes potential applications as inhibitors of enzymes like cathepsins and methionine aminopeptidases, suggesting their utility in a range of other diseases. srce.hrnih.gov

Table 2: Investigated Biological Activities of Tetrahydroquinoline Derivatives

Biological Activity Mechanism of Action Potential Therapeutic Application
AnticancerInhibition of mTOR, induction of apoptosis, inhibition of cell proliferation, cell cycle arrestCancer therapy
AntibacterialChelation of metal ions, inhibition of methionine aminopeptidasesTreatment of bacterial infections, including tuberculosis
NMDA Receptor AntagonismAntagonism of the glycine site on the NMDA receptorTreatment of neurological disorders
Enzyme InhibitionInhibition of cathepsin B and methionine aminopeptidasesVarious, depending on the role of the enzyme in disease

Evaluation as Enzyme Inhibitors

The ability of this compound and its analogs to inhibit specific enzymes is a key area of research for potential therapeutic applications.

DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibiotics. wikipedia.org It is a type II topoisomerase composed of GyrA and GyrB subunits. wikipedia.org The GyrB subunit has an ATPase domain that is crucial for its function. nih.gov While quinolones are known inhibitors of DNA gyrase, the specific inhibitory activity of this compound against DNA Gyrase B has not been extensively reported in the available literature. However, studies on related quinoline derivatives, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, have identified them as novel inhibitors of S. aureus GyrB. nih.gov This suggests that the quinoline scaffold is a viable starting point for the development of GyrB inhibitors. nih.gov

nNOS: Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. nih.gov Overproduction of NO by nNOS is implicated in neurodegenerative diseases. nih.gov Research on compounds structurally related to this compound has shed light on potential nNOS inhibitory activity. For instance, 6-nitrocatecholamines, which also possess a nitro group on an aromatic ring, have been shown to be reversible and competitive inhibitors of nNOS. nih.gov These compounds are thought to interfere with nNOS activity by binding near the substrate and tetrahydrobiopterin (B1682763) (BH4) binding sites. nih.gov

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. The PI3K/AKT/mTOR signaling pathway is often dysregulated in cancer. researchgate.net A study on novel tetrahydroquinolinone derivatives revealed their ability to induce autophagy in colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. researchgate.net This indicates that the tetrahydroquinoline scaffold may serve as a basis for developing mTOR pathway inhibitors. researchgate.net

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. rsc.org While the tetrahydroquinoline scaffold has been explored for antimalarial properties, studies on a specific tetrahydroquinoline hit from the Medicines for Malaria Venture (MMV) Pathogen Box revealed important structural-activity relationships. The research indicated that modifications to the tetrahydroquinoline group were generally not well-tolerated. Specifically, substitutions at the 6-position of the tetrahydroquinoline ring resulted in inactive compounds. This finding suggests that this compound is unlikely to possess significant antimalarial activity.

Antipsychotic Activity

First-generation antipsychotics primarily act as dopamine (B1211576) D2 receptor antagonists to manage psychosis. psychopharmacologyinstitute.comfpnotebook.com There is currently no available scientific literature detailing the evaluation of this compound for antipsychotic activity. While the tetrahydroquinoline nucleus is found in some centrally active compounds, specific data on the antipsychotic potential of this particular nitro-substituted derivative is lacking.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. The tetrahydroquinoline scaffold has been investigated for its anti-inflammatory potential. A study on a related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated a pronounced anti-inflammatory effect, reported to be 3.3 times greater than that of diclofenac (B195802) sodium in one study. biomedpharmajournal.org Furthermore, a biochemical study of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, a close analog, showed inhibition of cathepsin B. srce.hrnih.gov Since cathepsins can be involved in inflammatory processes, this suggests a potential mechanism for anti-inflammatory action. The neuroprotective effects of related tetrahydroquinoline derivatives are also partly attributed to the inhibition of inflammation. nih.govmdpi.com

Anticancer Effects

The tetrahydroquinoline core structure is found in a number of compounds with anticancer properties. nih.gov Research into novel tetrahydroquinoline derivatives has shown their potential to inhibit cancer cell growth and proliferation. researchgate.net

One study on new tetrahydroquinolinone derivatives demonstrated their ability to suppress colony formation and migration of HCT-116 colorectal cancer cells. researchgate.net The mechanism of action was linked to the induction of oxidative stress and subsequent autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net Another study on a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines showed low micromolar inhibition of various cancer cell lines, including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma. nih.gov Additionally, quinoline-based dihydrazone derivatives have exhibited significant antiproliferative activity against several cancer cell lines. rsc.org

Derivative ClassCancer Cell LinesObserved EffectPotential Mechanism
TetrahydroquinolinonesHCT-116 (Colorectal)Inhibition of growth and proliferation, suppression of colony formation and migrationInduction of oxidative stress and autophagy via PI3K/AKT/mTOR pathway researchgate.net
3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolinesH460 (Lung), DU145 (Prostate), A-431 (Skin), HT-29 (Colon), MCF7 (Breast)Low micromolar inhibitionNot specified nih.gov
Quinoline-based dihydrazonesBGC-823 (Gastric), BEL-7402 (Hepatoma), MCF-7 (Breast), A549 (Lung)Important antiproliferative activityNot specified rsc.org

Neuroprotective Properties and Neurological Disorders

The potential of tetrahydroquinoline derivatives to protect neurons from damage is a promising area of research, particularly for neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov Studies on close analogs of this compound have demonstrated significant neuroprotective effects.

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of rotenone-induced Parkinson's disease found that HTHQ administration led to a significant decrease in oxidative stress. nih.gov This was associated with the recovery of antioxidant enzyme activities and an increase in the expression of antioxidant genes. nih.gov The same compound also showed neuroprotective effects in a rat model of cerebral ischemia/reperfusion by reducing oxidative stress, inflammation, and apoptosis. nih.gov The neuroprotective mechanisms of isoquinoline (B145761) alkaloids, a related class of compounds, are thought to involve the regulation of intracellular calcium, inhibition of neuroinflammation, and reduction of oxidative stress. mdpi.com

CompoundModelKey Findings
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease in ratsDecreased oxidative stress, recovery of antioxidant enzyme activity, increased expression of antioxidant genes. mdpi.comnih.gov
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Cerebral ischemia/reperfusion in ratsReduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis. nih.gov

Drug-Likeness and Pharmacokinetic/Pharmacodynamic Considerations

The drug-likeness and pharmacokinetic profile of a compound are critical for its development as a therapeutic agent. For this compound, some of these properties can be predicted using computational models. The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, for this compound is 2.4. uni.lu This value falls within the range typically associated with good oral bioavailability.

Pharmacokinetic studies on related tetrahydroquinoline derivatives provide further insights. The evaluation of these properties, often abbreviated as ADME (absorption, distribution, metabolism, and excretion), is a key part of the drug discovery process.

PropertyPredicted Value for this compoundSignificance
Molecular Formula C9H10N2O2-
Molecular Weight 178.19 g/mol -
XlogP 2.4 uni.luA measure of lipophilicity, influencing absorption and distribution.

Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography is a cornerstone technique for verifying the purity of synthesized compounds and for resolving chiral molecules into their separate enantiomers. sielc.comcsfarmacie.cz

Purity Determination: The purity of nitroquinoline derivatives is routinely assessed using reverse-phase HPLC, often with ultraviolet (UV) detection. For instance, a closely related compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, has its purity confirmed to be ≥ 95% by Ultra-High-Performance Liquid Chromatography (UHPLC) with detection at a wavelength of 254 nm. srce.hr This method is effective because the aromatic and nitro functional groups within the molecule are strong chromophores, allowing for sensitive detection. The technique separates the main compound from any impurities or starting materials, with purity calculated based on the relative peak areas in the resulting chromatogram.

Chiral Analysis: Since 6-Nitro-1,2,3,4-tetrahydroquinoline is a chiral compound, separating its enantiomers is crucial for understanding its properties. Direct enantioseparation by HPLC is a widely used and effective method for this purpose. mdpi.com This is accomplished using Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer. csfarmacie.cz

Common strategies for the chiral separation of related heterocyclic and pharmaceutical compounds involve polysaccharide-based and cyclodextrin-based CSPs. nih.govnih.gov Polysaccharide derivatives (e.g., cellulose (B213188) or amylose) and cyclodextrins can form transient diastereomeric complexes with the enantiomers, leading to different retention times on the column. nih.gov While specific methods for the chiral resolution of this compound are not extensively detailed in the available literature, the principles applied to other chiral amines and nitroaromatic compounds would be applicable. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation.

Table 1: General Parameters for HPLC Analysis

Parameter Purity Analysis (based on related compounds) Chiral Analysis (general principles)
Technique Reverse-Phase UHPLC Normal-Phase Chiral HPLC
Stationary Phase C18 silica (B1680970) column Polysaccharide-based or Cyclodextrin-based CSP
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradients Hexane/Isopropanol or Hexane/Ethanol mixtures
Detection UV at ~254 nm UV Detection
Purpose Quantify purity by peak area percentage Separate and quantify enantiomers

Gas Chromatography (GC) for Enantiomeric Composition

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying and quantifying nitroaromatic compounds. mdpi.comnih.gov For determining enantiomeric composition, specialized chiral capillary columns are required.

The enantiomeric analysis of chiral amines by GC often involves either direct separation on a chiral stationary phase or indirect separation after derivatization. In the direct method, a chiral GC column, frequently one coated with a cyclodextrin (B1172386) derivative, is used to resolve the enantiomers. nih.gov

Alternatively, an indirect method can be employed where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov

While GC methods have been developed for a wide range of nitroaromatic compounds, particularly in environmental analysis, specific applications for the enantiomeric separation of this compound are not prominently documented. nih.govnih.gov However, the established principles of chiral GC provide a clear framework for how such an analysis would be developed.

Table 2: Common Chiral Stationary Phases for GC Enantioseparation

Stationary Phase Type Common Selector Typical Application
Cyclodextrin-based Permethylated β-cyclodextrin Broad-spectrum enantiomeric separations
Cyclodextrin-based Derivatized γ-cyclodextrin Separation of various chiral compounds
Amide-based Chiral amides Separation of alcohols, amines, and acids

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost, making it ideal for monitoring the progress of a chemical reaction. chegg.com In the synthesis of this compound, which is typically prepared by the nitration of a tetrahydroquinoline precursor, TLC is used to track the consumption of the starting material and the formation of the product. srce.hrresearchgate.net

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the pure starting material and, if available, the pure product as references. The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the newly formed product will appear and grow stronger. nih.gov The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture.

The choice of eluent (mobile phase) is crucial for achieving good separation between the starting material and the product. For related nitro-tetrahydroquinoline derivatives, mixtures of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) have proven effective. srce.hr The polarity difference between the starting material (e.g., 1,2,3,4-tetrahydroquinoline) and the product (this compound) allows them to travel at different rates up the TLC plate, resulting in distinct spots with different Retention Factor (Rf) values.

Table 3: Example TLC Data for Monitoring Synthesis of a Related Compound

Compound Solvent System (Mobile Phase) Rf Value
1-(8-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (Precursor) CH2Cl2/MeOH (20:1) 0.48 srce.hr
8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline (Product) CH2Cl2/MeOH (15:1) 0.39 srce.hr

Data based on related compounds illustrates the principle of TLC monitoring.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Future research in this area is expected to focus on the development of even more efficient and selective synthetic methodologies. This includes the exploration of novel catalysts and reaction conditions that can achieve high yields of the desired 6-nitro isomer without the need for protecting groups, thus improving atom economy and reducing the number of synthetic steps. organic-chemistry.org The use of milder reagents and conditions will also be a priority to enhance the sustainability of the synthesis. organic-chemistry.org

Furthermore, the synthesis of specific enantiomers of 6-nitro-1,2,3,4-tetrahydroquinoline derivatives is a growing area of interest. researchgate.net Kinetic resolution using chiral acylating agents, such as (S)-naproxen chloride, has been successfully employed to separate enantiomers of related 2-methyl-6-nitro-1,2,3,4-tetrahydroquinolines. researchgate.net The presence of the nitro group at the 6-position has been observed to significantly increase the stereoselectivity of this acylation process. researchgate.net Future work will likely involve the development of catalytic asymmetric methods for the direct synthesis of enantiomerically pure this compound and its derivatives, which would be highly valuable for pharmacological studies.

A summary of key findings in the synthesis of this compound is presented in the table below.

Synthetic ApproachKey FeaturesReference
Regioselective NitrationUse of N-protecting groups (e.g., N-trifluoroacetyl) to achieve high selectivity for the 6-position. researchgate.net
Kinetic ResolutionSeparation of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (B12947153) using chiral acylating agents. The nitro group enhances stereoselectivity. researchgate.net
Catalytic MethodsVarious catalysts have been explored for the synthesis of the core tetrahydroquinoline ring system, with a focus on improving efficiency and environmental friendliness. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Applications

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govnih.gov This has spurred investigations into the therapeutic potential of its derivatives, including this compound. Recent studies have begun to uncover the biochemical properties of this compound and its analogues, revealing a range of potential applications.

One promising area of research is its activity as an antimicrobial agent. nih.gov Analogues of this compound have been evaluated for their antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov Further exploration of its spectrum of activity and mechanism of action against a wider range of pathogens is a key future direction.

In addition to its antimicrobial potential, the compound and its derivatives have shown inhibitory activity against important enzymes. For example, they have been found to inhibit methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, as well as the endopeptidase and exopeptidase activities of cathepsin B. nih.gov These findings suggest potential applications in the development of new treatments for tuberculosis and diseases where cathepsin B is implicated, such as cancer. The ability of nitroxoline (B368727) analogues to reduce intracellular collagen IV degradation also points towards potential therapeutic uses. nih.gov

The 6-nitro-1,2,3,4-tetrahydroisoquinoline (B175790) hydrochloride, a closely related structure, has been noted for its potential in neuropharmacology, particularly in modulating neurotransmitter systems and its ability to cross the blood-brain barrier. chemimpex.com This suggests that this compound itself warrants investigation for its effects on the central nervous system and potential applications in treating neurological disorders.

Advanced Computational Modeling for Predictive SAR and Drug Design

Computational chemistry is playing an increasingly important role in understanding the chemical reactivity and biological activity of molecules. In the context of this compound, computational studies have already been employed to shed light on the regioselectivity of its synthesis. researchgate.net Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31++G** level, have been used to optimize the structures of the various nitro isomers and their intermediates, providing theoretical support for the experimental findings. researchgate.net

The future of research in this area lies in the application of more advanced computational modeling techniques for predictive Structure-Activity Relationship (SAR) studies and rational drug design. By creating computational models of the interactions between this compound derivatives and their biological targets, such as the active sites of enzymes, researchers can predict which structural modifications are likely to enhance biological activity.

These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling will be instrumental in this endeavor. For instance, these methods can be used to design novel this compound derivatives with improved inhibitory activity against specific enzymes or with enhanced antimicrobial properties.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound is no exception, and future research will undoubtedly focus on developing more environmentally benign synthetic routes.

Current research in the broader field of tetrahydroquinoline synthesis has already highlighted several green chemistry approaches that could be adapted for the synthesis of the 6-nitro derivative. These include the use of environmentally friendly catalysts, such as iridium-based systems that produce water as the sole by-product, and the development of one-pot reactions that reduce the number of purification steps and minimize waste. organic-chemistry.org The use of reusable catalysts, such as nanoporous gold, also represents a significant step towards a more sustainable synthesis. organic-chemistry.org

Future efforts in the green synthesis of this compound will likely focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids.

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

Domino Reactions: Designing multi-step reactions that can be carried out in a single pot, which simplifies the process and reduces waste. nih.gov

By embracing these green chemistry principles, researchers can develop synthetic methods for this compound that are not only efficient and selective but also sustainable.

Q & A

Q. What are the common synthetic routes for 6-nitro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of this compound typically involves nitration of the tetrahydroquinoline scaffold. Regioselectivity is highly dependent on the protecting group of the amine and reaction conditions. For example, N-protected derivatives (e.g., acetyl or benzyl groups) direct nitration to the 6-position under acidic conditions. Computational studies (B3LYP/6-31++G** level) confirm that protonation of the amine alters electron density, favoring nitration at the 6-position due to stabilized σ-complex intermediates . A comparison of protecting groups and their effects is summarized below:
Protecting GroupNitration PositionSelectivity (%)
None (protonated)6-position>95
Acetyl6-position85
Benzyl6-position90

Experimental optimization of nitric acid concentration and temperature further enhances regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR) characterize nitro positional isomers in tetrahydroquinoline derivatives?

  • Methodological Answer : 1H and 13C NMR are critical for distinguishing nitro isomers. For this compound, the aromatic protons show distinct splitting patterns:
  • The H-5 proton (adjacent to the nitro group) appears as a doublet of doublets (J = 9.3, 2.7 Hz) at δ 7.87 ppm.
  • The H-7 proton (meta to nitro) resonates as a singlet at δ 6.70 ppm.
  • NOESY or COSY correlations confirm spatial proximity between nitro and adjacent protons. Computational NMR shifts (DFT) can validate assignments .

Q. What green chemistry approaches are available for synthesizing 1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable solvent-free synthesis of tetrahydroquinolines via Povarov reactions. Key advantages include:
  • Reusability : The catalyst retains >90% activity after 5 cycles.
  • Eco-friendly : Avoids toxic metals (e.g., Yb(OTf)₃) and reduces waste.
  • Selectivity : Achieves >80% yield with minimal cis/trans isomer separation .

Advanced Research Questions

Q. What computational methods validate the regioselectivity observed in the nitration of tetrahydroquinoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31++Glevel calculates the stability of σ-complex intermediates. The 6-nitro isomer forms a lower-energy intermediate**(ΔG = -12.3 kcal/mol) compared to 5- or 7-nitro isomers due to resonance stabilization from the adjacent aromatic ring. Solvent effects (water) are modeled using thePCM method , confirming experimental regioselectivity .

Q. How do substituents like electron-withdrawing groups affect oxidative dehydrogenation efficiency of this compound?

  • Methodological Answer : Substituents significantly impact catalytic performance. For example:
  • 6-Nitro derivatives show 87% conversion with 99% selectivity to quinolone using Fe-ISAS/CN catalysts.
  • 7-Hydroxy derivatives exhibit lower conversion (65%) due to steric hindrance.
    A proposed mechanism involves hydrogen abstraction facilitated by electron-withdrawing nitro groups, which stabilize transition states .

Q. What strategies improve catalyst recyclability in the dehydrogenation of tetrahydroquinolines to quinolones?

  • Methodological Answer : Atomically dispersed Fe catalysts (Fe-ISAS/CN) derived from covalent organic frameworks (COFs) exhibit exceptional recyclability:
  • Conversion : 100% initial conversion with 100% selectivity .
  • Recyclability : Retains 82% conversion after 5 cycles.
  • Stability : HAADF-STEM and XAFS confirm Fe remains atomically dispersed post-reaction .

Data Contradiction Analysis

Q. How can conflicting literature reports on tetrahydroquinoline nitration regioselectivity be resolved?

  • Methodological Answer : Discrepancies often arise from unprotected amine groups, which protonate under acidic nitration conditions, altering electronic profiles. A systematic approach includes:
  • Control experiments with N-protected vs. free amines.
  • Computational validation of intermediate stability.
  • NMR-guided isomer identification to rule out byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.